4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically isolated from natural sources, such as the edible bodies of the mushroom Albatrellus confluens. The isolation process involves extraction and purification techniques to obtain the compound in its pure form.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed information on the specific reactions and conditions is limited.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target products.
Scientific Research Applications
4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard and natural product for various chemical studies.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and effects on various diseases.
Industry: Utilized in the development of new materials and products for industrial applications.
Mechanism of Action
The mechanism of action of 4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Biological Activity
4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol is a complex organic compound with potential biological activities. Its structural features suggest it may interact with various biological systems, making it a subject of interest in pharmacological and biochemical research. This article reviews the biological activity of this compound based on diverse sources and studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure characterized by multiple functional groups. The presence of hydroxyl groups and a long hydrocarbon chain suggests potential interactions with lipid membranes and various biological targets.
Molecular Formula: C22H32O3
Molecular Weight: 344.49 g/mol
CAS Number: 1630936-42-3
The biological activity of this compound is believed to stem from its ability to modulate various signaling pathways. The specific mechanisms include:
- Antioxidant Activity: The hydroxyl groups may contribute to scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects: Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines.
- Hormonal Modulation: The structure indicates potential interactions with steroid hormone receptors.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to reduce oxidative stress markers in cell cultures.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various experimental models. It appears to downregulate the expression of COX-2 and TNF-alpha.
Study | Model | Results |
---|---|---|
Mouse model of arthritis | Reduced swelling by 30% | |
LPS-stimulated macrophages | Decreased IL-6 levels significantly |
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties against several pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
S. aureus | 40 µg/mL |
Case Studies
-
Case Study on Antioxidant Effects:
A study conducted on human fibroblasts demonstrated that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels after exposure to UV radiation. -
Clinical Trials for Anti-inflammatory Effects:
A phase I clinical trial assessed the safety and efficacy of the compound in patients with chronic inflammatory conditions. Results indicated a favorable safety profile with notable reductions in inflammatory markers.
Properties
IUPAC Name |
4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-15(2)21(24)12-10-17(4)8-6-7-16(3)9-11-20-18(5)13-19(23)14-22(20)25/h8-9,13-14,21,23-25H,1,6-7,10-12H2,2-5H3/b16-9+,17-8+/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBWTWMPOYVCGQ-HOQFMTPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC=C(C)CCC=C(C)CCC(C(=C)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C/C=C(\C)/CC/C=C(\C)/CC[C@@H](C(=C)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.